Bucainide

Descripción

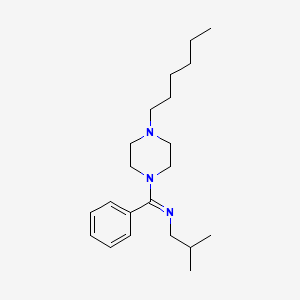

Structure

3D Structure

Propiedades

Número CAS |

51481-62-0 |

|---|---|

Fórmula molecular |

C21H35N3 |

Peso molecular |

329.5 g/mol |

Nombre IUPAC |

1-(4-hexylpiperazin-1-yl)-N-(2-methylpropyl)-1-phenylmethanimine |

InChI |

InChI=1S/C21H35N3/c1-4-5-6-10-13-23-14-16-24(17-15-23)21(22-18-19(2)3)20-11-8-7-9-12-20/h7-9,11-12,19H,4-6,10,13-18H2,1-3H3 |

Clave InChI |

WRNQYBXJRPAGNS-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCN1CCN(CC1)C(=NCC(C)C)C2=CC=CC=C2 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

ucainide bucainide maleate |

Origen del producto |

United States |

Foundational & Exploratory

Bucainide: A Technical Guide to Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bucainide is a pharmaceutical compound with potential therapeutic applications. A thorough understanding of its physicochemical properties and stability profile is paramount for formulation development, analytical method development, and ensuring drug product quality and efficacy. This technical guide provides a summary of the known physicochemical data for this compound and outlines standard methodologies for its comprehensive characterization. Due to the limited publicly available data for this compound, this guide also presents generalized experimental protocols and workflows that are considered standard in the pharmaceutical industry for determining such properties.

Physicochemical Properties of this compound

The available physicochemical data for this compound is limited. The following table summarizes the currently known information. Further experimental determination of the unlisted properties is essential for a complete profile.

| Property | Value | Reference |

| IUPAC Name | 1-hexyl-N-(isobutyl)-4-phenyl-1H-imidazole-5-carboxamide | Inferred from structure |

| Chemical Formula | C₂₁H₃₅N₃ | [1] |

| Molecular Weight | 329.52 g/mol | [1] |

| CAS Number | 51481-62-0 | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| pKa | Data not available | N/A |

| LogP | Data not available | N/A |

| Water Solubility | Limited solubility | N/A |

| Solubility in Organic Solvents | Soluble in Dimethyl sulfoxide (B87167) (DMSO) | N/A |

Stability Profile of this compound

Specific stability data for this compound, including its degradation pathways under various stress conditions, is not extensively documented in publicly accessible literature. General information suggests that this compound may be susceptible to degradation under extreme pH and temperature conditions. A comprehensive stability assessment is crucial for determining appropriate storage conditions, shelf-life, and compatible excipients.

Potential Degradation Pathways

Based on the chemical structure of this compound, which contains amide and imidazole (B134444) functionalities, potential degradation pathways could include:

-

Hydrolysis: The amide linkage in this compound could be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 1-hexyl-4-phenyl-1H-imidazole-5-carboxylic acid and isobutylamine. The imidazole ring may also undergo degradation under harsh hydrolytic conditions.

-

Oxidation: The imidazole ring and other parts of the molecule could be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.

-

Photodegradation: Exposure to light, particularly UV radiation, could induce photolytic degradation. The extent and nature of this degradation would need to be experimentally determined.

-

Thermal Degradation: High temperatures can lead to the decomposition of the molecule. The degradation products would need to be identified and characterized.

Experimental Protocols

The following are generalized experimental protocols for determining the physicochemical properties and stability of a drug substance like this compound. These are standard methods and would need to be specifically adapted and validated for this compound.

Determination of Melting Point

Method: Differential Scanning Calorimetry (DSC)

-

Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Seal the pan and place it in the DSC instrument.

-

Use an empty, sealed aluminum pan as a reference.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

-

Record the heat flow as a function of temperature.

-

The melting point is determined as the onset or peak of the melting endotherm.

Determination of pKa

Method: Potentiometric Titration

-

Prepare a solution of this compound in a suitable solvent system (e.g., water-methanol mixture).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) in the titration curve.

Determination of LogP (Octanol-Water Partition Coefficient)

Method: Shake-Flask Method

-

Prepare a saturated solution of this compound in a biphasic system of n-octanol and water.

-

Equilibrate the system by shaking at a constant temperature for a sufficient period (e.g., 24 hours).

-

Allow the two phases to separate completely.

-

Determine the concentration of this compound in both the n-octanol and water phases using a validated analytical method (e.g., HPLC-UV).

-

Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase.

Determination of Water Solubility

Method: Equilibrium Solubility Method

-

Add an excess amount of this compound to a known volume of water in a sealed container.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filter the suspension to remove the undissolved solid.

-

Determine the concentration of this compound in the clear filtrate using a validated analytical method (e.g., HPLC-UV).

-

The determined concentration represents the aqueous solubility of this compound at that temperature.

Forced Degradation and Stability-Indicating Method Development

Protocol:

-

Stress Conditions: Subject this compound to a range of forced degradation conditions as outlined in the ICH Q1A(R2) guideline:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: 105°C for 48 hours.

-

Photostability: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical technique, typically a stability-indicating HPLC method.

-

Method Development: The HPLC method should be developed and validated to separate the parent drug from all significant degradation products. This typically involves optimizing the column, mobile phase composition, flow rate, and detector wavelength.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent drug and degradation products to ensure that each peak represents a single component.

-

Mass Balance: Calculate the mass balance to ensure that all degradation products have been accounted for.

Visualizations

Workflow for Physicochemical Characterization

References

In Silico Modeling of Bucainide Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bucainide is an antiarrhythmic agent whose precise molecular interactions and binding affinities are not extensively documented in publicly available research. This guide provides a comprehensive framework for the in silico modeling of this compound's binding to its putative primary and secondary receptor targets. Drawing parallels with well-characterized Class I antiarrhythmic drugs, particularly Flecainide (B1672765), this document outlines detailed methodologies for computational analysis, summarizes potential quantitative binding data, and visualizes relevant biological pathways and experimental workflows. The objective is to equip researchers with the necessary protocols and theoretical foundation to investigate this compound's mechanism of action at a molecular level, thereby facilitating further drug development and optimization.

Introduction: The Therapeutic Potential and Unexplored Molecular Landscape of this compound

Cardiac arrhythmias remain a significant cause of morbidity and mortality worldwide. Class I antiarrhythmic drugs, which primarily target voltage-gated sodium channels, are a cornerstone of arrhythmia management. This compound, a compound with structural similarities to other drugs in this class, presents a promising candidate for therapeutic intervention. However, a detailed understanding of its receptor binding characteristics is crucial for predicting its efficacy and potential side effects. In silico modeling, encompassing techniques such as molecular docking and molecular dynamics simulations, offers a powerful and cost-effective approach to elucidate these interactions at an atomic level.[1][2]

This technical guide will focus on the hypothesized primary target of this compound, the cardiac sodium channel Nav1.5, and a potential secondary target, the β1-adrenergic receptor, given the known polypharmacology of some antiarrhythmic agents.

Putative Receptor Targets for this compound

Based on its classification and the known mechanisms of similar antiarrhythmic drugs, the following receptors are proposed as primary and secondary targets for this compound in silico modeling.

-

Primary Target: Cardiac Sodium Channel (Nav1.5) : As a putative Class I antiarrhythmic, this compound is expected to bind to the pore-forming α-subunit of the Nav1.5 channel.[3][4] This interaction is thought to stabilize the inactivated state of the channel, thereby reducing the excitability of cardiomyocytes.

-

Secondary Target: β1-Adrenergic Receptor (β1AR) : Some antiarrhythmic drugs exhibit activity at adrenergic receptors. The crystal structure of the β1AR in complex with the biased agonist Bucindolol (B125097) has been resolved, providing a valuable template for docking studies of structurally similar compounds like this compound.[5]

Quantitative Binding Affinity Data (Hypothesized and Comparative)

Due to the limited availability of direct experimental data for this compound, the following table summarizes the binding affinities of the structurally and functionally similar drug, Flecainide, to its known targets. These values can serve as a benchmark for in silico predictions for this compound.

| Drug | Receptor Target | Binding Affinity Metric | Value (µM) | Citation |

| Flecainide | Nav1.5 | IC50 (low frequency) | 345 | [6] |

| Flecainide | Nav1.5 | IC50 (high frequency) | 7.4 | [6][7] |

| Flecainide | Kv1.5 | IC50 | 38.14 ± 1.06 | [6] |

| Flecainide | hERG | IC50 | 1.49 | [6] |

| Bucindolol | β1-Adrenergic | KI | 0.0037 | [8] |

| Bucindolol | α1-Adrenergic | KI | 0.12 | [8] |

Experimental and Computational Protocols

This section provides detailed methodologies for the in silico investigation of this compound's receptor binding.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[9]

Protocol:

-

Receptor Preparation:

-

Obtain the 3D structure of the target receptor from the Protein Data Bank (PDB). For Nav1.5, a homology model may be required, or a cryo-EM structure can be used (e.g., PDB ID: 5XRA for a related channel). For β1AR, the crystal structure with Bucindolol (PDB ID: 4G08) can be utilized.[5][10]

-

Prepare the protein using software such as AutoDockTools or Maestro (Schrödinger). This involves removing water molecules, adding polar hydrogens, and assigning charges.

-

Define the binding site (grid box) based on the location of the co-crystallized ligand or known binding pockets of similar drugs.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign Gasteiger charges and define rotatable bonds.

-

-

Docking Simulation:

-

Use docking software such as AutoDock Vina, Glide, or GOLD.

-

Perform the docking simulation, allowing for flexible ligand conformations within the defined receptor binding site.

-

Analyze the resulting docking poses based on their binding energy scores and clustering. The pose with the lowest binding energy is typically considered the most favorable.

-

-

Analysis of Results:

-

Visualize the best docking pose to identify key intermolecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between this compound and the receptor residues.

-

Compare the predicted binding mode with that of known ligands for the target receptor.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time.[11]

Protocol:

-

System Setup:

-

Use the best-ranked docked pose of the this compound-receptor complex as the starting structure.

-

Embed the complex in a lipid bilayer (for membrane proteins like Nav1.5 and β1AR) and solvate with an appropriate water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Employ a molecular mechanics force field such as AMBER or CHARMM.

-

Perform an initial energy minimization of the entire system.

-

Gradually heat the system to physiological temperature (310 K) under NVT (constant number of particles, volume, and temperature) ensemble.

-

Equilibrate the system under NPT (constant number of particles, pressure, and temperature) ensemble to ensure stable temperature and pressure.

-

-

Production Run:

-

Run the production MD simulation for a significant duration (e.g., 100-500 nanoseconds) to sample a wide range of conformational states.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand.

-

Calculate the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions of the protein.

-

Analyze the persistence of intermolecular interactions (e.g., hydrogen bonds) over the simulation time.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to obtain a more accurate estimation of the binding affinity.[12][13]

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks for understanding this compound's action and the in silico methods used to study it.

Caption: Hypothesized signaling pathway of this compound at the Nav1.5 channel.

Caption: General experimental workflow for in silico drug binding studies.

Caption: Putative antagonistic effect of this compound on β1-adrenergic receptor signaling.

Conclusion and Future Directions

This technical guide provides a foundational framework for initiating in silico research on this compound's receptor binding characteristics. The outlined protocols for molecular docking and molecular dynamics simulations, while based on the analysis of analogous compounds, offer a robust starting point for generating testable hypotheses. Future work should focus on obtaining experimental validation for the predicted binding modes and affinities. Techniques such as site-directed mutagenesis of the putative binding site residues, followed by electrophysiological measurements, would be invaluable in confirming the in silico findings. Furthermore, as high-resolution structures of cardiac ion channels become more readily available, these models can be refined to achieve greater accuracy. The integration of computational and experimental approaches will ultimately pave the way for a comprehensive understanding of this compound's mechanism of action and its potential as a next-generation antiarrhythmic agent.

References

- 1. A Computational Model to Predict the Effects of Class I Anti-Arrhythmic Drugs on Ventricular Rhythms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A computational model to predict the effects of class I anti-arrhythmic drugs on ventricular rhythms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flecainide - Wikipedia [en.wikipedia.org]

- 4. Flecainide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Crystal Structures of a Stabilized β1-Adrenoceptor Bound to the Biased Agonists Bucindolol and Carvedilol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Common Structural Pattern for Flecainide Binding in Atrial-Selective Kv1.5 and Nav1.5 Channels: A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. State-dependent trapping of flecainide in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of action of bucindolol in human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Flecainide (Tambocor): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 11. researchgate.net [researchgate.net]

- 12. Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Binding affinity in drug design: experimental and computational techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics and ADME Profile of Barucainide

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core pharmacokinetic properties and the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the Class Ib antiarrhythmic drug, barucainide (B1198522). The information presented herein is synthesized from early-phase clinical trial data.

Core Pharmacokinetic Parameters

The following table summarizes the key quantitative pharmacokinetic parameters of barucainide hydrochloride following oral administration in healthy male volunteers.

| Parameter | Value | Notes |

| Dose (Oral) | 20 mg (initial single dose), 30-70 mg (incremental doses) | Administered as barucainide hydrochloride. |

| Lag Time (t_lag) | ~ 1 hour | The delay between administration and appearance in plasma. |

| Time to Peak Plasma Concentration (t_max) | 2.5 hours | Following a 20 mg single dose. |

| Peak Plasma Concentration (C_max) | ~ 48 ng/mL | Median concentration after a 20 mg single dose. |

| Volume of Distribution (V_B/f) | ~ 630 L | Indicates extensive tissue distribution. |

| Terminal Half-life (t_1/2) | ~ 12.5 hours (range: 8-26 hours) | Suggests a relatively slow elimination rate. |

| Renal Excretion (unchanged) | 21% of dose (median, range: 7-28%) | A portion of the drug is eliminated unchanged in the urine. |

| First-Pass Effect | Not appreciable | In the dose range studied. |

ADME Profile

Absorption

Following oral administration, barucainide hydrochloride exhibits a lag time of approximately 1 hour before it is absorbed into the systemic circulation.[1] Peak plasma concentrations are reached at a median time of 2.5 hours after a 20 mg dose.[1] The drug does not appear to undergo significant first-pass metabolism within the studied dose range.[1]

Distribution

Barucainide demonstrates an extensive distribution into tissues, as evidenced by a large apparent volume of distribution of approximately 630 liters.[1]

Metabolism

The primary route of elimination for barucainide is through metabolic processes.[1] The metabolism is noted to be dependent on the hydroxylation capacity of the individual, suggesting that cytochrome P450 enzymes are likely involved in its biotransformation.[1]

Excretion

Elimination of barucainide is predominantly metabolic. However, a notable fraction of the drug is excreted unchanged in the urine, with a median of 21% of the administered dose recovered in this manner.[1] The terminal half-life of the drug is approximately 12.5 hours, indicating a relatively slow elimination from the body.[1]

Experimental Protocols

The pharmacokinetic data presented in this guide were derived from a Phase I clinical study involving six healthy male volunteers.[1] The study design involved the oral administration of an initial single dose of 20 mg of barucainide hydrochloride, followed by incremental doses ranging from 30 to 70 mg.[1] Plasma concentrations of barucainide were measured at various time points to determine key pharmacokinetic parameters.[1] Additionally, urine was collected to quantify the amount of unchanged drug excreted renally.[1] Cardiovascular parameters and general well-being were also monitored throughout the study.[1]

Visualizations

The following diagrams illustrate the ADME profile and the experimental workflow for the pharmacokinetic study of barucainide.

Caption: ADME pathway of barucainide.

References

Preliminary Toxicity Screening of Budesonide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial search for "Bucainide" did not yield specific results. Based on the prevalence of information, this document focuses on "Budesonide," a structurally related and commonly researched corticosteroid.

Introduction

Budesonide is a potent, non-halogenated glucocorticosteroid with a high affinity for the glucocorticoid receptor.[1] It is widely used in the management of inflammatory conditions such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease.[2][3] This guide provides a comprehensive overview of the preliminary toxicity screening of Budesonide, summarizing key in vivo and in vitro findings, experimental methodologies, and known toxicological pathways.

In Vivo Toxicity Data

Acute Toxicity

Acute toxicity studies have been conducted in various animal models to determine the single-dose effects of Budesonide.

Table 1: Acute Toxicity of Budesonide

| Species | Route of Administration | LD50 Value | Reference |

| Rat | Oral | 3200 mg/kg | [4] |

| Mouse | Oral | 4750 mg/kg | [4] |

| Rat | Subcutaneous | 58.4 mg/kg | [4] |

| Rat | Intraperitoneal | 138 mg/kg | [4] |

LD50: Lethal Dose, 50%

Chronic Toxicity

Long-term studies have been performed to evaluate the effects of repeated Budesonide exposure.

Table 2: Chronic Oral Toxicity of Budesonide (2-year study in rats)

| Dose | Observation | Reference |

| 25 µg/kg | Increased incidence of primary hepatocellular tumors in male rats. | [5] |

| 50 µg/kg | Statistically significant increase in the incidence of gliomas in male rats. | [5] |

| Up to 50 µg/kg | No tumorigenicity observed in female rats. | [5] |

Table 3: Chronic Oral Toxicity of Budesonide (91-week study in mice)

| Dose | Observation | Reference |

| Up to 200 µg/kg | No treatment-related carcinogenicity. | [5] |

High doses in chronic toxicity studies have shown glucocorticoid-related effects, including atrophy of the thymus, adrenals, and lymph nodes, as well as gastric ulcerations and decreased white blood cell counts.[1]

Genotoxicity and Mutagenicity

Budesonide has been evaluated for its potential to cause genetic damage using a battery of standard tests.

Table 4: Genotoxicity Profile of Budesonide

| Assay | Result | Reference |

| Ames test (Salmonella typhimurium) | Negative | [1] |

| Mouse lymphoma forward mutation assay | Negative | [1] |

| Human lymphocyte chromosome aberration test | Negative | [1] |

| Drosophila melanogaster sex-linked recessive lethality test | Negative | [1] |

| Rat hepatocyte UDS test | Negative | [1] |

| Mouse micronucleus test | Negative | [1] |

UDS: Unscheduled DNA Synthesis

Reproductive and Developmental Toxicity

Studies in animals have indicated potential reproductive and developmental effects.

Table 5: Reproductive and Developmental Toxicity of Budesonide

| Species | Dose | Effects | Reference |

| Rats | Subcutaneous (up to 80 µg/kg) | No effect on fertility. | [5] |

| Rabbits | Subcutaneous (25 µg/kg) | Teratogenic and embryocidal (fetal loss, decreased pup weights, skeletal abnormalities). | [5] |

| Rats | Subcutaneous (500 µg/kg) | Teratogenic and embryocidal (fetal loss, decreased pup weights, skeletal abnormalities). | [5] |

Experimental Protocols

Acute Oral Toxicity Study (Rat)

-

Objective: To determine the median lethal dose (LD50) of Budesonide following a single oral administration.

-

Animals: Wistar rats.

-

Procedure:

-

Animals are fasted overnight prior to dosing.

-

Budesonide is administered via oral gavage at various dose levels.

-

Animals are observed for clinical signs of toxicity and mortality for up to 14 days.

-

The LD50 is calculated using appropriate statistical methods.

-

Carcinogenicity Study (Rat)

-

Objective: To evaluate the tumorigenic potential of Budesonide after long-term oral administration.

-

Animals: Sprague-Dawley rats.

-

Procedure:

-

Budesonide is administered daily via the diet or gavage for 2 years.

-

Dose levels typically include a control, low, mid, and high dose.

-

Animals are monitored for clinical signs, body weight changes, and tumor development.

-

At the end of the study, a full necropsy and histopathological examination of tissues are performed.

-

Ames Test (Bacterial Reverse Mutation Assay)

-

Objective: To assess the mutagenic potential of Budesonide by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

-

Procedure:

-

Tester strains (e.g., TA98, TA100, TA1535, TA1537) are exposed to various concentrations of Budesonide, with and without metabolic activation (S9 mix).

-

Plates are incubated for 48-72 hours.

-

The number of revertant colonies is counted. A significant, dose-dependent increase in revertants indicates a positive result.

-

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of action of Budesonide is through its interaction with the glucocorticoid receptor, leading to anti-inflammatory effects. High systemic exposure can lead to exaggerated pharmacodynamic effects, which are the primary cause of its toxicity.

Glucocorticoid Receptor Signaling

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Budesonide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Safety of inhaled budesonide: clinical manifestations of systemic corticosteroid-related adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pccarx.com [pccarx.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

Methodological & Application

Application Notes and Protocols for Flecainide Electrophysiology Recording

Note to the user: The initial search for "bucainide" did not yield specific results. The provided information pertains to flecainide (B1672765) , a well-studied antiarrhythmic drug with significant electrophysiological effects. It is presumed that "this compound" was a typographical error.

These application notes provide a comprehensive overview of the electrophysiological effects of flecainide and detailed protocols for its study using common recording techniques. This information is intended for researchers, scientists, and drug development professionals working in the fields of cardiac electrophysiology and pharmacology.

Introduction to Flecainide and its Electrophysiological Effects

Flecainide acetate (B1210297) is a Class Ic antiarrhythmic agent used to treat a variety of supraventricular and ventricular arrhythmias.[1][2][3][4][5] Its primary mechanism of action is the blockade of fast inward sodium channels (Nav1.5) in the heart, which slows the upstroke of the cardiac action potential (Phase 0) and reduces the conduction velocity of the cardiac impulse.[1][2][6] This effect is "use-dependent," meaning the degree of sodium channel blockade increases with higher heart rates.[2][7]

Flecainide also exhibits effects on other ion channels, including the inhibition of the delayed rectifier potassium current (IKr) and the ryanodine (B192298) receptor 2 (RyR2), which is involved in calcium release from the sarcoplasmic reticulum.[1][2][4] These actions contribute to its overall antiarrhythmic and potential proarrhythmic effects.

Quantitative Data: Electrophysiological Effects of Flecainide

The following table summarizes the key quantitative effects of flecainide on cardiac electrophysiological parameters as reported in the literature.

| Parameter | Species/Preparation | Flecainide Concentration | Effect | Reference |

| Action Potential Duration (APD) | Guinea pig papillary muscle | Up to 10 µmol/L | Increases APD at 30% and 90% repolarization | [7] |

| Guinea pig papillary muscle | 30 µmol/L | Shortens APD and decreases amplitude | [7] | |

| Maximal Upstroke Velocity (Vmax) | Guinea pig papillary muscle | 10 µmol/L (at 1 Hz) | Decreases by ~40% | [7] |

| Guinea pig papillary muscle | 10 µmol/L (at 0.017 Hz) | Nearly unchanged | [7] | |

| Conduction | Human | 2 mg/kg IV | Prolongs PA, AH, and HV intervals; increases QRS duration | [8][9] |

| Refractoriness | Human | 2 mg/kg IV | Slightly prolongs atrial and ventricular myocardial refractoriness | [9] |

| Human | 2 mg/kg IV | No significant change in normal AV node refractoriness | [9] |

Signaling Pathways and Mechanisms of Action

The following diagram illustrates the primary molecular targets of flecainide and its impact on the cardiac action potential.

Caption: Molecular targets of flecainide in a cardiomyocyte.

Experimental Protocols

Patch-Clamp Electrophysiology for Ion Channel Analysis

This protocol is designed to assess the effects of flecainide on specific ion channels expressed in a heterologous system (e.g., HEK293 cells) or isolated cardiomyocytes.

Objective: To determine the concentration-dependent block of a specific ion channel (e.g., Nav1.5, IKr) by flecainide.

Materials:

-

Patch-clamp rig (amplifier, digitizer, microscope)

-

Borosilicate glass capillaries

-

Microforge and puller

-

Perfusion system

-

Cells expressing the ion channel of interest

-

Extracellular solution (e.g., Tyrode's solution)

-

Intracellular solution (pipette solution)

-

Flecainide stock solution

Methodology:

-

Cell Preparation: Culture and prepare cells for recording. For isolated cardiomyocytes, enzymatic dissociation is required.

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Seal Formation: Approach a cell with the recording pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell recording configuration.

-

Voltage-Clamp Protocol:

-

Hold the cell at a holding potential appropriate for the channel of interest (e.g., -80 mV for Nav1.5).

-

Apply a series of voltage steps to elicit the ionic current. The specific voltage protocol will depend on the channel being studied.

-

-

Baseline Recording: Record the baseline current in the absence of flecainide.

-

Flecainide Application: Perfuse the cell with increasing concentrations of flecainide, allowing for steady-state block to be reached at each concentration.

-

Data Analysis:

-

Measure the peak current amplitude at each flecainide concentration.

-

Normalize the current to the baseline recording.

-

Fit the concentration-response data to the Hill equation to determine the IC50 value.

-

Caption: Workflow for patch-clamp analysis of flecainide.

Conventional Microelectrode Recording for Action Potential Analysis

This protocol is used to study the effects of flecainide on the cardiac action potential in multicellular preparations, such as papillary muscles or Purkinje fibers.

Objective: To characterize the effects of flecainide on action potential parameters (e.g., Vmax, APD, resting membrane potential).

Materials:

-

Dissecting microscope

-

Tissue bath with temperature control and superfusion system

-

Stimulator

-

Glass microelectrodes (10-30 MΩ)

-

Microelectrode amplifier

-

Data acquisition system

-

Dissected cardiac tissue (e.g., guinea pig papillary muscle)

-

Krebs-Henseleit solution

-

Flecainide stock solution

Methodology:

-

Tissue Preparation: Dissect the desired cardiac tissue and mount it in the tissue bath.

-

Superfusion: Superfuse the tissue with oxygenated Krebs-Henseleit solution at a constant temperature (e.g., 37°C).

-

Pacing: Stimulate the tissue at a constant frequency (e.g., 1 Hz) using external electrodes.

-

Microelectrode Impalement: Carefully impale a cell with a glass microelectrode to record the intracellular action potential.

-

Baseline Recording: Record stable baseline action potentials for a control period.

-

Flecainide Application: Introduce flecainide into the superfusate at the desired concentration.

-

Data Recording: Continuously record the action potentials as the drug effect reaches a steady state.

-

Data Analysis:

-

Measure the resting membrane potential, action potential amplitude, maximum upstroke velocity (Vmax), and action potential duration at 30%, 50%, and 90% of repolarization (APD30, APD50, APD90).

-

Compare the parameters before and after flecainide application.

-

Caption: Workflow for conventional microelectrode recording.

Conclusion

The electrophysiological investigation of flecainide requires precise and well-controlled experimental techniques. The protocols outlined above provide a framework for characterizing the effects of this and other antiarrhythmic drugs on cardiac ion channels and action potentials. Careful attention to experimental detail and data analysis is crucial for obtaining reliable and reproducible results that can inform our understanding of drug action and contribute to the development of safer and more effective antiarrhythmic therapies.

References

- 1. Flecainide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Flecainide - Wikipedia [en.wikipedia.org]

- 3. Flecainide: Electrophysiological properties, clinical indications, and practical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Flecainide (Tambocor): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 6. CV Pharmacology | Cardiac Action Potentials [cvpharmacology.com]

- 7. Effect of flecainide on action potentials and alternating current-induced arrhythmias in mammalian myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acute electrophysiological effects of flecainide acetate on cardiac conduction and refractoriness in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acute electrophysiological effects of flecainide acetate on cardiac conduction and refractoriness in man - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Class IC Antiarrhythmic Agents in Patch Clamp Experiments

Note on "Bucainide": Initial searches for "this compound" revealed its existence as a chemical entity classified as an antiarrhythmic agent with the CAS number 51481-62-0. However, detailed publicly available data regarding its specific mechanism of action on ion channels and established protocols for its use in patch clamp experiments are scarce. Therefore, this document will focus on Flecainide (B1672765) , a well-characterized Class IC antiarrhythmic drug that is structurally and functionally similar to other compounds in its class. The principles, experimental designs, and protocols detailed herein for Flecainide can be readily adapted for the study of other Class IC agents like this compound.

Introduction to Flecainide

Flecainide is a potent antiarrhythmic agent used to treat a variety of cardiac arrhythmias.[1] Its primary mechanism of action is the blockade of voltage-gated sodium channels, particularly the Nav1.5 isoform, which is predominantly expressed in the heart.[1][2][3] This blockade slows the upstroke of the cardiac action potential, leading to decreased conduction velocity in the atria, ventricles, and His-Purkinje system.[3] Flecainide exhibits a "use-dependent" or "phasic" block, meaning its blocking effect is more pronounced at higher heart rates.[4] In addition to its effects on sodium channels, flecainide has also been shown to inhibit several potassium channels, including the human Ether-à-go-go-Related Gene (hERG) channel and the transient outward potassium current (Ito) mediated by Kv4.3, which can contribute to its overall electrophysiological profile.[1][5][6]

Quantitative Data: Flecainide's Effects on Ion Channels

The following table summarizes the inhibitory concentrations (IC50) of flecainide on various ion channels as determined by patch clamp experiments.

| Ion Channel | Species/Expression System | Experimental Conditions | IC50 Value | Reference |

| Nav1.5 (Sodium Channel) | Human (expressed in Xenopus oocytes) | Tonic Block (brief depolarization) | 345 µM | [2][3] |

| Human (expressed in Xenopus oocytes) | Use-Dependent Block (repetitive stimulation) | 7.4 µM | [2][3] | |

| Human (hNav1.5) | Not specified | 10.7 µM | [7] | |

| hERG (IKr Potassium Channel) | Human (expressed in HEK293 cells) | 37°C | 1.49 µM | [6][8] |

| Human (expressed in HEK293 cells) | 37°C, following pulses to +30 mV | 3.91 µM | [9][10] | |

| Kv4.3 (Ito Potassium Channel) | Rat (ventricular myocytes) | Not specified | 3.7 µM | |

| Chinese Hamster Ovary (CHO) cells | pH 7.4 | 7.8 µM | ||

| Chinese Hamster Ovary (CHO) cells | pH 6.0 | 125.1 µM | ||

| IK (Maintained K+ Current) | Rat (ventricular myocytes) | Not specified | 15 µM |

Signaling Pathways and Experimental Workflow

Mechanism of Action of Flecainide on Nav1.5

The following diagram illustrates the state-dependent binding of Flecainide to the Nav1.5 sodium channel. Flecainide has a low affinity for the resting state of the channel but binds with high affinity to the open and inactivated states.

Caption: State-dependent binding of Flecainide to the Nav1.5 channel.

Experimental Workflow for Patch Clamp Analysis

This diagram outlines the typical workflow for assessing the effect of a compound like Flecainide on ion channels using the patch clamp technique.

Caption: Workflow for patch clamp analysis of Flecainide effects.

Detailed Experimental Protocols

This section provides a detailed protocol for investigating the effects of Flecainide on Nav1.5 channels expressed in a mammalian cell line (e.g., HEK293) using the whole-cell patch clamp technique.

Cell Preparation

-

Cell Culture: Maintain HEK293 cells stably or transiently expressing the human Nav1.5 α-subunit in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.

-

Transfection (for transient expression): Transfect cells with the cDNA for hNav1.5 using a suitable transfection reagent. Co-transfect with a fluorescent marker (e.g., GFP) to aid in identifying transfected cells.

-

Plating for Electrophysiology: 24-48 hours post-transfection, plate the cells at a low density onto glass coverslips.

Solutions

| Extracellular Solution (in mM) | Intracellular Solution (in mM) |

| 140 NaCl | 120 CsF |

| 4 KCl | 10 CsCl |

| 2 CaCl2 | 10 NaCl |

| 1 MgCl2 | 10 EGTA |

| 10 HEPES | 10 HEPES |

| 10 Glucose | |

| pH adjusted to 7.4 with NaOH | pH adjusted to 7.2 with CsOH |

| Osmolality ~310 mOsm | Osmolality ~300 mOsm |

Note: Cesium (Cs+) is used in the intracellular solution to block endogenous potassium channels.

Electrophysiological Recording

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Recording Setup: Place a coverslip with cells into the recording chamber on an inverted microscope and perfuse with the extracellular solution.

-

Whole-Cell Configuration:

-

Approach a selected cell with the patch pipette and apply slight positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a giga-ohm (GΩ) seal.

-

Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

-

-

Data Acquisition: Record whole-cell currents using a patch clamp amplifier and appropriate data acquisition software. Compensate for series resistance (typically >80%) to minimize voltage errors.

Voltage Clamp Protocols

4.4.1. Tonic Block Assessment

-

Objective: To determine the effect of Flecainide on the resting state of the channel.

-

Protocol:

-

Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.

-

Apply a brief depolarizing pulse (e.g., to -10 mV for 20 ms) to elicit a sodium current.

-

Repeat this pulse at a low frequency (e.g., 0.1 Hz) to minimize use-dependent effects.

-

Apply different concentrations of Flecainide and measure the reduction in the peak inward current.

-

4.4.2. Use-Dependent Block Assessment

-

Objective: To characterize the frequency-dependent block by Flecainide.

-

Protocol:

-

Hold the cell at a hyperpolarized potential (e.g., -120 mV).

-

Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a higher frequency (e.g., 1 Hz, 5 Hz, 10 Hz).

-

Measure the progressive decrease in the peak current during the pulse train in the presence of Flecainide.

-

Data Analysis

The following diagram illustrates the steps involved in analyzing the raw patch clamp data.

Caption: Data analysis pipeline for patch clamp experiments.

-

Leak Subtraction: If necessary, subtract leak currents using a P/N procedure.

-

Peak Current Measurement: Measure the peak amplitude of the inward sodium current for each voltage pulse.

-

Dose-Response Analysis:

-

Calculate the percentage of current inhibition for each concentration of Flecainide relative to the control (pre-drug) current.

-

Plot the percentage of inhibition as a function of the Flecainide concentration.

-

Fit the data with the Hill equation to determine the IC50 value and the Hill coefficient.

-

-

Use-Dependence Analysis:

-

For the use-dependent protocol, plot the normalized peak current as a function of the pulse number in the train.

-

Compare the rate and extent of current decay at different stimulation frequencies.

-

Conclusion

These application notes provide a comprehensive framework for the investigation of Class IC antiarrhythmic agents, using Flecainide as a primary example, in patch clamp experiments. The provided protocols and data analysis workflows can be adapted to study the effects of these compounds on various ion channels and to elucidate their detailed mechanisms of action. Such studies are crucial for understanding their therapeutic effects and potential proarrhythmic risks.

References

- 1. Flecainide: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Basic and clinical cardiac electrophysiology of encainide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical electrophysiologic effects of flecainide acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Interactions of bupivacaine with ionic channels of the nicotinic receptor. Analysis of single-channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bupivacaine inhibits large conductance, voltage- and Ca2+- activated K+ channels in human umbilical artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sodium Channel Molecular Conformations and Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flecainide sensitizes conduction to hyponatremia through an ephaptic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology [frontiersin.org]

- 10. caymanchem.com [caymanchem.com]

Application Notes and Protocols for Bufalin Treatment in Cell Culture

A Note on the Topic: Initial searches for "Bucainide" did not yield relevant results for cell culture protocols. Based on the context of the inquiry, it is likely that the intended compound was Bufalin (B1668032) , a cardiac glycoside with potent anti-cancer activity, or possibly Budesonide , a glucocorticoid with anti-inflammatory properties used in cell culture studies. This document will focus on Bufalin, for which substantial data on its effects on cancer cell lines and associated signaling pathways are available. A brief overview of Budesonide is also provided for completeness.

Bufalin: A Potent Inhibitor of Cancer Cell Proliferation

Bufalin is a cardiotonic steroid isolated from the skin and venom of toads. It has been identified as a potent small molecule inhibitor of the steroid receptor coactivators SRC-3 and SRC-1 and has demonstrated significant anti-cancer effects in various cancer cell lines.[1] It is known to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.[2]

Mechanism of Action

Bufalin exerts its anti-cancer effects through the modulation of multiple signaling pathways. A primary mechanism is the inhibition of steroid receptor coactivators (SRCs), particularly SRC-3 and SRC-1.[1] This inhibition leads to the downregulation of downstream targets that are crucial for cancer cell proliferation and survival. Additionally, bufalin has been shown to impact several other critical signaling cascades:

-

Akt/mTOR Pathway: Bufalin can inactivate the Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[2]

-

JAK/STAT Pathway: It has been reported to mechanistically regulate the JAK/STAT pathway, which is often dysregulated in cancer and contributes to tumor growth and metastasis.[2]

-

Wnt/β-Catenin Pathway: Bufalin can also modulate the Wnt/β-catenin signaling pathway, another critical pathway in cancer development.[2]

-

TRAIL/TRAIL-R Pathway: Evidence suggests that bufalin can sensitize cancer cells to TRAIL-induced apoptosis by upregulating the expression of death receptors like DR4 and DR5.[2]

Data Presentation: Quantitative Effects of Bufalin on Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Bufalin in different cancer cell lines, demonstrating its potent anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) | Assay Type | Reference |

| MCF-7 | Breast Cancer | < 5 | 24 | MTS | [1] |

| A549 | Lung Cancer | < 5 | 24 | MTS | [1] |

| Eca109 | Esophageal Cancer | Not specified | Not specified | Not specified | [2] |

| SMMC-7721 | Hepatocellular Carcinoma | Not specified | Not specified | Not specified | [2] |

| MGC803 | Gastric Cancer | Not specified | Not specified | Not specified | [2] |

| T24 | Bladder Cancer | Not specified | Not specified | Not specified | [2] |

Experimental Protocols

Cell Viability Assay using MTS

This protocol is designed to assess the effect of Bufalin on the viability of cancer cell lines using a colorimetric MTS assay.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Bufalin (stock solution in DMSO)

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the desired cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Bufalin Treatment: Prepare serial dilutions of Bufalin in complete culture medium from a concentrated stock solution. The final concentrations should typically range from 0.1 nM to 1000 nM. A vehicle control (DMSO) at the same final concentration as the highest Bufalin concentration should be included.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Bufalin or the vehicle control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTS Assay: After the incubation period, add 20 µL of MTS reagent to each well.[3]

-

Incubate the plate for 1-4 hours at 37°C, protected from light.[3]

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as the percentage of the absorbance of treated cells relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the cell viability against the log of the Bufalin concentration and fitting the data to a dose-response curve.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide Staining

This protocol describes the detection of apoptosis in cells treated with Bufalin using flow cytometry.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Bufalin

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of Bufalin for the specified time.

-

Cell Harvesting:

-

For adherent cells, gently trypsinize the cells and collect them. Also, collect the supernatant, which may contain apoptotic floating cells.

-

For suspension cells, collect the cells by centrifugation.

-

-

Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Signaling Pathway and Workflow Diagrams

Below are diagrams illustrating a key signaling pathway affected by Bufalin and a general experimental workflow for its study in cell culture.

Caption: Bufalin-mediated inhibition of the Akt/mTOR signaling pathway.

References

- 1. Bufalin is a potent small molecule inhibitor of the steroid receptor coactivators SRC-3 and SRC-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bufalin-Mediated Regulation of Cell Signaling Pathways in Different Cancers: Spotlight on JAK/STAT, Wnt/β-Catenin, mTOR, TRAIL/TRAIL-R, and Non-Coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Bucainide in Animal Research Models

Note to the Reader: The following document addresses the request for detailed application notes and protocols on the use of bucainide in animal research models. Despite a comprehensive search for relevant data, no specific information regarding this compound dosage, pharmacokinetics, or toxicity in animal models was found in the available literature.

The majority of relevant search results pertained to flecainide (B1672765) , a structurally related antiarrhythmic agent. While information on flecainide is provided for informational purposes, it is crucial to understand that flecainide and this compound are distinct compounds, and their pharmacological properties, including effective dosages and toxicity profiles, are not interchangeable. The information on flecainide should not be used as a direct substitute for this compound in experimental design.

This compound: A Summary of Available Information

Flecainide as a Comparator: A Cursory Overview

For the purpose of illustrating the type of data required for a comprehensive protocol, and to provide context on a related compound, a brief overview of flecainide data in animal models is presented below. This information is not a guide for the use of this compound.

Table 1: Summary of Flecainide Dosage and Effects in Canine Models

| Animal Model | Dosage/Concentration | Route of Administration | Key Observed Effects |

| Open-chested dogs | Plasma concentrations of 0.4 to 0.7 µg/mL | Intravenous | Significant prolongation of atrioventricular (AV) conduction.[1] |

| Open-chested dogs | Plasma concentrations > 6.5 µg/mL | Intravenous | Delayed conduction throughout the heart's conduction system.[1] |

| Open-chested dogs | 0.5 mg/kg d,l-propranolol co-administration | Intravenous | Enhanced effects on AV nodal and infranodal conduction and refractoriness.[1] |

| Dogs with 7-day old myocardial infarction | 2 mg/kg | Intravenous | Significantly depressed epicardial conduction velocity and prolonged effective refractory periods.[2] |

| Anesthetized dogs | 2 and 4 mg/kg | Intravenous | Significant prolongation of sinus cycle length.[3] |

| Canine Purkinje fibers (in vitro) | 10⁻⁶ to 3 x 10⁻⁵ mol/L | - | Concentration-dependent decrease in maximum upstroke velocity (Vmax). |

| Canine atrial tricuspid ring (in vitro) | 0.3 mg/L and 1.0 mg/L | - | Proarrhythmic effects observed at the lower dose, with a significant increase in the duration of reentry.[4] |

Experimental Protocols for Flecainide (Illustrative Examples)

The following are generalized examples of experimental protocols that would be necessary to determine the safe and effective use of a compound like this compound. These are based on studies conducted with flecainide.

Protocol 1: In Vivo Electrophysiological Study in a Canine Model

-

Animal Preparation: Anesthetize healthy adult mongrel dogs.[5] Maintain anesthesia and monitor vital signs throughout the experiment.

-

Surgical Procedure: Perform a thoracotomy to expose the heart.

-

Electrophysiological Recordings: Place electrodes on the atria, ventricles, and His bundle to record intracardiac electrograms.

-

Drug Administration: Administer the test compound (e.g., flecainide) intravenously at escalating doses.

-

Data Collection: At each dose level, measure key electrophysiological parameters such as atrioventricular (AV) conduction time, effective refractory periods of different cardiac tissues, and the ventricular fibrillation threshold.

-

Data Analysis: Analyze the dose-dependent effects of the compound on cardiac electrophysiology.

Protocol 2: Arrhythmia Model in Small Animals

-

Animal Model: Utilize a validated arrhythmia model in a species such as the mouse.[6]

-

Arrhythmia Induction: Induce arrhythmias through programmed electrical stimulation or pharmacological agents (e.g., catecholamines).

-

Drug Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal injection) prior to arrhythmia induction.

-

ECG Monitoring: Continuously monitor the electrocardiogram (ECG) to assess the incidence and duration of arrhythmias.

-

Efficacy Evaluation: Compare the arrhythmia burden in treated animals versus a control group to determine the antiarrhythmic efficacy of the compound.

Visualizing Experimental Concepts

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following are examples of how such diagrams could be created for a compound like this compound, should the necessary data become available.

Conclusion

The creation of detailed and reliable application notes and protocols for the use of any compound in animal research is contingent upon the availability of robust preclinical data. In the case of this compound, such data is not currently accessible through the conducted searches. Researchers and drug development professionals are strongly advised to seek out more specific, validated sources of information or to conduct preliminary dose-finding and toxicity studies before proceeding with any in vivo research involving this compound. The use of data from related but distinct compounds like flecainide as a direct substitute for this compound is scientifically unsound and could lead to erroneous results and animal welfare concerns.

References

- 1. Electrophysiological effects of a new antiarrhythmic agent, flecainide, on the intact canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stork: Electrophysiological effects of penticainide in the anaesthetized dog [storkapp.me]

- 3. Electrophysiological effects of flecainide enantiomers in canine Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 5. Antiarrhythmic and electrophysiologic actions of flecainide in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Table: Commonly Used Cardiovascular Drugs and Dosages-Merck Veterinary Manual [merckvetmanual.com]

High-Throughput Screening Assays for Bucainide Analogs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bucainide is a class Ic antiarrhythmic agent that exerts its therapeutic effects by modulating cardiac ion channels. The development of novel this compound analogs with improved efficacy and safety profiles necessitates robust high-throughput screening (HTS) methodologies. These assays are crucial for the early-stage identification and characterization of promising lead compounds, enabling rapid assessment of their potency, selectivity, and potential cardiotoxicity. This document provides detailed application notes and protocols for key HTS assays relevant to the screening of this compound analogs, focusing on their primary targets: voltage-gated sodium (NaV) and potassium (KV) channels.

The primary mechanism of action for Class Ic antiarrhythmics like this compound and its analog Flecainide (B1672765) involves the blockade of fast inward sodium channels (primarily NaV1.5 in the heart), which slows the upstroke of the cardiac action potential.[1][2][3] Additionally, these agents can affect potassium channels, such as the rapid component of the delayed rectifier potassium current (IKr), encoded by the human Ether-à-go-go-Related Gene (hERG), which is critical for cardiac repolarization.[4][5] Therefore, HTS campaigns for this compound analogs must incorporate assays that can effectively measure the activity of these key ion channels.

Data Presentation: Comparative Analysis of a Representative this compound Analog (Flecainide)

To illustrate the type of quantitative data generated from HTS assays, the following tables summarize the inhibitory potency (IC50 values) of Flecainide, a structurally and functionally similar analog of this compound, against key cardiac ion channels. This data is essential for structure-activity relationship (SAR) studies and for prioritizing compounds for further development.

Table 1: Inhibitory Potency (IC50) of Flecainide on NaV1.5 Channels

| Assay Type | Cell Line | Holding Potential | IC50 (µM) | Reference |

| Automated Patch Clamp | HEK293 | -120 mV | 5.5 ± 0.8 | [4] |

| Manual Patch Clamp | Xenopus oocytes | Resting | 41 | [6] |

| Automated Patch Clamp | HEK293 | -95 mV | - | [4] |

Table 2: Inhibitory Potency (IC50) of Flecainide on KV Channels

| Channel Type | Assay Type | Cell Line | IC50 (µM) | Reference |

| ITO (transient outward) | Manual Patch Clamp | Adult Rat Ventricular Myocytes | 3.7 | [7] |

| IK (delayed rectifier) | Manual Patch Clamp | Adult Rat Ventricular Myocytes | 15 | [7] |

| hERG (IKr) | Fluorescence Polarization | Membrane Preparation | >30 (indicative of low affinity) | [8] |

Key High-Throughput Screening Assays

The following sections detail the protocols for three essential HTS assays for the characterization of this compound analogs: a fluorescence-based sodium influx assay for primary screening, an automated patch clamp assay for secondary screening and detailed electrophysiological characterization, and a cardiac action potential assay using induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) for assessing integrated cellular effects.

Fluorescence-Based Sodium Influx Assay for NaV1.5

This assay is a primary HTS method to identify compounds that inhibit the NaV1.5 channel by measuring changes in intracellular sodium concentration.[9] It is a robust and scalable assay suitable for screening large compound libraries.

Signaling Pathway: NaV1.5-Mediated Sodium Influx

Caption: NaV1.5 activation by veratridine leads to sodium influx and a fluorescence signal.

Experimental Workflow

Caption: Workflow for the fluorescence-based NaV1.5 sodium influx assay.

Protocol: Fluorescence-Based Sodium Influx Assay

-

Cell Line: CHO or HEK293 cells stably expressing human NaV1.5.

-

Materials:

-

Assay-ready CHO-NaV1.5 cells

-

Black, clear-bottom 384-well microplates

-

Sodium-sensitive fluorescent dye (e.g., Brilliant Sodium Assay Kit)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

NaV1.5 activator (e.g., Veratridine)

-

Known NaV1.5 inhibitor (e.g., Tetracaine) for positive control

-

This compound analogs dissolved in DMSO

-

-

Procedure:

-

Cell Seeding: Thaw and seed assay-ready CHO-NaV1.5 cells into 384-well plates at a predetermined optimal density. Incubate overnight at 37°C, 5% CO2.[9]

-

Dye Loading: Remove the culture medium and add the sodium-sensitive dye loading solution to each well. Incubate for 60-90 minutes at 37°C.[10]

-

Compound Addition: Prepare serial dilutions of this compound analogs in assay buffer. Add the compounds to the cell plate and incubate for 10-20 minutes at room temperature.[10]

-

Fluorescence Reading: Place the plate in a kinetic plate reader. Measure baseline fluorescence for a short period.

-

Channel Activation: Add a solution containing the NaV1.5 activator (e.g., veratridine) to all wells to stimulate sodium influx.

-

Data Acquisition: Immediately begin kinetic fluorescence readings for 2-5 minutes.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to positive and negative controls.

-

Generate concentration-response curves and determine the IC50 values for active compounds.

-

Automated Patch Clamp (APC) for NaV1.5 and hERG Channels

APC provides high-quality electrophysiological data and is considered the gold standard for ion channel research.[11][12] It is used as a secondary assay to confirm hits from primary screens, determine the mechanism of action (state-dependence), and assess selectivity against other ion channels like hERG.

Caption: this compound analogs modulate ion channels, altering the cardiac action potential.

Protocol: Cardiac Action Potential Assay

-

Cell Type: Human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs).

-

Methodology: Optical recording of action potentials using voltage-sensitive dyes or automated patch clamp in current-clamp mode.

-

Materials:

-

iPSC-CMs

-

Culture medium and appropriate plates

-

Voltage-sensitive dye (e.g., FluoVolt) or an automated patch clamp system capable of current-clamp recordings.

-

Tyrode's solution [13] * this compound analogs and control compounds

-

-

Procedure (Optical Method):

-

Cell Plating: Plate iPSC-CMs on appropriate plates and allow them to form a spontaneously beating syncytium.

-

Dye Loading: Load the cells with a voltage-sensitive dye according to the manufacturer's protocol.

-

Compound Addition: Add serial dilutions of this compound analogs.

-

Recording: Record the fluorescence changes over time, which correspond to the action potential.

-

-

Procedure (Automated Patch Clamp - Current Clamp):

-

Follow the general APC protocol but use the current-clamp mode.

-

Inject small hyperpolarizing currents to suppress spontaneous firing if necessary. [14] 3. Pace the cells at a physiological frequency (e.g., 1 Hz).

-

Record action potentials before and after the application of this compound analogs.

-

-

Data Analysis:

-

Measure key action potential parameters:

-

Action Potential Duration at 50% and 90% repolarization (APD50, APD90)

-

Maximum upstroke velocity (Vmax)

-

Resting membrane potential

-

-

Analyze for proarrhythmic events such as early afterdepolarizations (EADs).

-

Conclusion

The high-throughput screening assays detailed in these application notes provide a comprehensive framework for the discovery and characterization of novel this compound analogs. The integration of fluorescence-based primary screening, automated patch clamp for detailed electrophysiological profiling, and iPSC-cardiomyocyte-based assays for assessing integrated cellular effects enables a robust and efficient drug discovery cascade. This multi-assay approach facilitates the identification of potent and selective ion channel modulators while also providing early insights into potential cardiotoxicity, ultimately accelerating the development of safer and more effective antiarrhythmic therapies.

References

- 1. Stereospecific interaction of tocainide with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. facta.junis.ni.ac.rs [facta.junis.ni.ac.rs]

- 6. Pharmacological modulation of human cardiac Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. K+ channel blocking actions of flecainide compared with those of propafenone and quinidine in adult rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ionbiosciences.com [ionbiosciences.com]

- 10. benchchem.com [benchchem.com]

- 11. Automated Electrophysiology Makes the Pace for Cardiac Ion Channel Safety Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-throughput methods for cardiac cellular electrophysiology studies: the road to personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Subtype-specific Optical Action Potential Recordings in Human Induced Pluripotent Stem Cell-derived Ventricular Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Action potential characterization of human induced pluripotent stem cell-derived cardiomyocytes using automated patch-clamp technology - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Quantification of Bucainide in Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bucainide is a class Ic antiarrhythmic agent, structurally related to flecainide (B1672765), used in the management of cardiac arrhythmias.[1][2] Accurate quantification of its concentration in various tissues is crucial for pharmacokinetic studies, toxicological assessments, and understanding its therapeutic and adverse effects. This document provides detailed application notes and protocols for the analytical quantification of this compound in tissue samples, primarily adapting methodologies developed for the structurally similar compound, flecainide, due to the limited availability of specific methods for this compound. The protocols described herein focus on sample preparation using solid-phase extraction (SPE) and liquid-liquid extraction (LLE), followed by analysis using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties of this compound

A foundational understanding of this compound's properties is essential for method development.

| Property | Value |

| Molecular Formula | C₂₁H₃₅N₃ |

| Molecular Weight | 329.52 g/mol |

| Stereochemistry | Achiral |

| InChIKey | WRNQYBXJRPAGNS-UHFFFAOYSA-N |

(Data sourced from GSRS)[3]

Quantitative Data Summary

The following tables summarize representative quantitative data from validated methods for flecainide in biological matrices. These values can serve as a benchmark for the development and validation of a this compound quantification method.

Table 1: HPLC-DAD Method Performance for Flecainide in Biological Samples

| Parameter | Blood | Urine |

| Limit of Detection (LOD) | 2 - 8 µg/L | 4 - 6 µg/L |

| Recovery | ~100% | ~100% |

| Linearity | Not Specified | Not Specified |

(Adapted from Lambert et al. Note: Tissue recoveries were noted to be lower but with acceptable coefficients of variation.)[4]

Table 2: LC-MS/MS Method Performance for Flecainide in Rat Plasma

| Parameter | Value |

| Lower Limit of Quantification (LLOQ) | 1.01 ng/mL |

| Linearity Range | 1.01 - 506.04 ng/mL |

| Intra-run Precision (% CV) | 2.6 - 6.9% |

| Inter-run Precision (% CV) | 5.0 - 5.7% |

| Overall Recovery | 72.13% |

(Data from Dattula et al.)[5]

Experimental Protocols

Tissue Sample Homogenization

This is a general preparatory step for both SPE and LLE protocols.

Materials:

-

Tissue sample (e.g., liver, kidney, heart, lung)

-

Phosphate (B84403) buffer (pH 6.8)

-

Homogenizer (e.g., bead beater, rotor-stator)

-

Centrifuge

Protocol:

-

Weigh a portion of the frozen tissue sample (e.g., 1 gram).

-

Add a 3-fold volume (w/v) of cold phosphate buffer (pH 6.8).

-

Homogenize the tissue until a uniform consistency is achieved.

-

Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant for the extraction procedure.

Solid-Phase Extraction (SPE) Protocol

This method is adapted from a procedure for flecainide and is suitable for cleaning up complex tissue matrices.[4][6]

Materials:

-

Tissue homogenate supernatant

-

Internal Standard (IS) solution (e.g., a structural analog of this compound)

-

Phosphate buffer (pH 6.8)

-

Methanol (B129727) (HPLC grade)

-

Dichloromethane

-

Isopropanol

-

RP-C18 SPE cartridges

-

SPE vacuum manifold

-

Nitrogen evaporator

Protocol:

-

Sample Pre-treatment: To 1 mL of tissue homogenate supernatant, add the internal standard.

-

Conditioning: Condition the RP-C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of phosphate buffer (pH 6.8). Do not allow the cartridge to dry.

-

Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

-

Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a methanol/water mixture (e.g., 50:50, v/v) to remove hydrophilic interferences.

-

Elution: Elute this compound and the IS with 3 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (e.g., 78:20:2, v/v/v).

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase used for the HPLC analysis.

Liquid-Liquid Extraction (LLE) Protocol

This method is adapted from an LC-MS/MS procedure for flecainide in plasma and offers a simpler alternative to SPE.[5]

Materials:

-

Tissue homogenate supernatant

-

Internal Standard (IS) solution

-

Methyl tert-butyl ether (MTBE) or another suitable organic solvent

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Protocol:

-

Sample Pre-treatment: To 500 µL of tissue homogenate supernatant in a centrifuge tube, add the internal standard.

-

Extraction: Add 2 mL of MTBE.

-

Mixing: Vortex the mixture vigorously for 5 minutes.

-

Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Collection: Carefully transfer the upper organic layer to a clean tube.

-

Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Analytical Instrumentation and Conditions

HPLC-DAD Method (Adapted from Flecainide Analysis)

-

Column: Hypersil BDS phenyl, 53 x 7.0 mm, 3 µm particle size[4][7]

-

Mobile Phase: Gradient elution with a mixture of water, methanol, and 1.5M ammonium acetate[4][7]

-

Flow Rate: 1.5 mL/min[7]

-

Detection Wavelength: 230 nm[7]

-

Injection Volume: 50 µL[7]

LC-MS/MS Method (Adapted from Flecainide Analysis)

-

Column: Zorbax-SB C18, 4.6 x 75 mm, 3.5 µm particle size[5]

-

Mobile Phase: Isocratic elution with 0.1% formic acid in water and methanol (40:60, v/v)[5]

-

Flow Rate: 0.6 mL/min[5]

-

Injection Volume: 10 µL[5]

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MS/MS Transitions: To be determined for this compound and the chosen internal standard. For flecainide, representative transitions can be used as a starting point.

Visualizations

Caption: Analytical workflow for this compound quantification in tissue.

Caption: Detailed steps of the Solid-Phase Extraction (SPE) protocol.

References

- 1. Class IC Antiarrhythmics Mnemonic for USMLE [pixorize.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. worldwidejournals.com [worldwidejournals.com]

- 6. Analysis of flecainide and two metabolites in biological specimens by HPLC: application to a fatal intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Preclinical Administration of Antiarrhythmic Agents: Application Notes and Protocols